2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Catalog No.
S663311
CAS No.
572-09-8
M.F
C14H19BrO9
M. Wt
411.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl brom...

CAS Number

572-09-8

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate

Molecular Formula

C14H19BrO9

Molecular Weight

411.2 g/mol

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1

InChI Key

CYAYKKUWALRRPA-RGDJUOJXSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Acetobromo-α-D-glucose; Acetobromoglucose;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Glycosylation reactions:

  • Acetobromoglucose is a valuable glycosyl donor in glycosylation reactions, which involve the formation of a glycosidic bond between a sugar molecule and another molecule. These reactions are crucial for the synthesis of various complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides.
  • Due to its good leaving group (bromide), acetobromoglucose exhibits high reactivity in glycosylation reactions, making it a popular choice for researchers.
  • Several research articles describe the use of acetobromoglucose for the synthesis of various complex carbohydrates with potential biological applications. For example, this study utilizes acetobromoglucose for the synthesis of sialyl Lewis X analogs, which are carbohydrate structures involved in cell-cell interactions. [Source: ]

Synthesis of carbohydrate derivatives:

  • Acetobromoglucose can be used as a starting material for the synthesis of various carbohydrate derivatives by modifying the functional groups present in its structure.
  • Researchers can utilize various chemical reactions to selectively modify the acetyl groups, the bromine atom, or the sugar ring itself.
  • These modifications can lead to the preparation of diverse carbohydrate derivatives with tailored properties for specific research purposes.

Studies on carbohydrate-protein interactions:

  • Acetobromoglucose can be employed as a probe molecule to study carbohydrate-protein interactions, which play essential roles in various biological processes.
  • By attaching a reporter group (such as a fluorescent tag) to acetobromoglucose, researchers can monitor its binding to specific proteins and gain insights into the interaction mechanisms.
  • This approach has been used to investigate the interactions of carbohydrate-binding proteins involved in cell adhesion, signaling, and immune response.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known as Acetobromo-α-D-glucose, is a derivative of glucose (a simple sugar) with four of its hydroxyl groups replaced by acetyl groups (CH3CO) and a bromine atom replacing the remaining hydroxyl group at the C-6 position. It is a white to light grey powder and serves as an important intermediate in organic synthesis [, ].

This compound is derived from alpha-D-glucose, the most abundant form of glucose found in nature. The acetylation process modifies the solubility and reactivity of the sugar molecule, making it more suitable for further chemical transformations [].


Molecular Structure Analysis

The key feature of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is its cyclic sugar structure. It belongs to a class of molecules called glycosides, where a sugar molecule (glucopyranose in this case) is linked to another group (the bromide atom) through a glycosidic bond. The alpha configuration refers to the stereochemistry at the anomeric carbon (C-1), where the hydroxyl group (replaced by Br here) is positioned below the plane of the sugar ring [].

The presence of four acetyl groups introduces bulky carbonyl groups (C=O) to the molecule. This affects the overall shape and polarity of the molecule compared to unmodified glucose []. The bromine atom is a good leaving group, making the molecule reactive in substitution reactions.


Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is valuable due to its participation in various organic reactions. Here are some key examples:

  • Synthesis of beta-glycosides: This compound acts as a glycosyl donor in the synthesis of beta-glycosides, a class of molecules with various biological applications. The bromide group is readily displaced by an alcohol molecule under appropriate conditions, forming a new glycosidic bond with the beta configuration at the anomeric center [].
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide + ROH → β-R-O-glucopyranoside + HBr(R = alkyl or aryl group)
  • Surface modification: Studies suggest the potential use of this compound for modifying surfaces like polyethylene terephthalate (PET) to improve its blood compatibility. The exact reaction mechanism for this application is still under investigation.

Physical And Chemical Properties Analysis

  • Melting point: 112-115 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water [].
  • Stability: Relatively stable under dry conditions. Can decompose in presence of moisture or acids to release HBr [].

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a hazardous compound and should be handled with appropriate precautions:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Respiratory irritant: Inhalation can irritate the respiratory tract [].
  • Reacts with water: Releases HBr, a corrosive gas, upon contact with moisture [].

Safety measures:

  • Wear personal protective equipment like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture.

XLogP3

1.5

UNII

ETH4010665

Other CAS

572-09-8

Wikipedia

Acetobromglucose

Dates

Modify: 2023-09-14

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